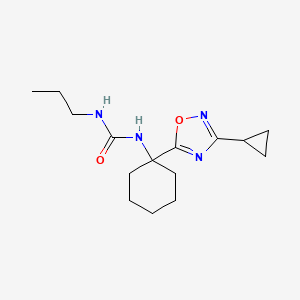

1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-propylurea

Description

Properties

IUPAC Name |

1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-propylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-2-10-16-14(20)18-15(8-4-3-5-9-15)13-17-12(19-21-13)11-6-7-11/h11H,2-10H2,1H3,(H2,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICFFRQRKXDIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1(CCCCC1)C2=NC(=NO2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-propylurea typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

Attachment of the Cyclohexyl Group: The oxadiazole intermediate is then reacted with cyclohexyl derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired bond.

Introduction of the Propylurea Moiety: The final step involves the reaction of the cyclohexyl-oxadiazole intermediate with propyl isocyanate under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial-scale production may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-propylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the urea moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ureas or oxadiazoles.

Scientific Research Applications

1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-propylurea has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, possibly exhibiting anti-inflammatory, antimicrobial, or anticancer properties.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-propylurea exerts its effects depends on its application:

Pharmacological Action: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Catalytic Action: In industrial applications, it may act as a catalyst by providing an active site for chemical reactions, thereby increasing reaction rates and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2,4-oxadiazole derivatives, which are explored for diverse applications, including medicinal chemistry and materials science. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Key Findings

Structural Flexibility vs. Replacement of the propylurea with a pyridinone ring (as in C₁₀H₉N₃O₂) reduces hydrogen-bonding capacity but increases aromaticity, favoring π-π stacking.

Solubility and Bioavailability :

- Hydrochloride salts (e.g., C₆H₁₀ClN₃O) exhibit enhanced aqueous solubility due to ionic character, whereas the target compound’s urea and cyclohexyl groups likely result in lower solubility (~295 g/mol molecular weight approaches Lipinski’s threshold).

- The discontinued dihydrobenzodioxinyl analogue (C₂₀H₂₃N₄O₄) has higher molecular weight (~383 g/mol), suggesting poor bioavailability, a possible reason for discontinuation.

Synthetic Accessibility :

- Methanamine derivatives (e.g., C₆H₁₀ClN₃O) are simpler to synthesize due to fewer steric hindrances, whereas the target compound’s cyclohexyl-urea structure may require multi-step coupling reactions.

Stability :

- Urea derivatives are prone to hydrolysis under acidic/basic conditions. In contrast, oxadiazole rings (e.g., in C₁₀H₉N₃O₂) are generally stable, though cyclopropyl substituents may increase susceptibility to ring-opening reactions.

Biological Activity: The azetidine-pyrrolidinone derivative (C₁₃H₁₈ClN₅O₂) is explored for CNS applications due to its ability to cross the blood-brain barrier, whereas the target compound’s urea group may favor peripheral target engagement.

Biological Activity

1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-propylurea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for various pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C19H21N4O2

- Molecular Weight : 365.40 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Cell Cycle Arrest : Studies indicate that compounds containing oxadiazole rings can arrest cancer cells at various phases of the cell cycle, leading to apoptosis. This mechanism is crucial in cancer therapy as it can inhibit tumor growth effectively .

- Thymidylate Synthase Inhibition : Research has shown that similar oxadiazole derivatives exhibit significant inhibitory effects on thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds that inhibit TS can serve as potent anticancer agents .

Anticancer Activity

In vitro studies have demonstrated the compound's cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|

| MCF-7 | 10.2 | Doxorubicin | 1.2 |

| HCT-116 | 9.5 | 5-Fluorouracil | 18.74 |

| HepG2 | 8.0 | Pemetrexed | 6.75 |

These findings suggest that the compound exhibits promising anticancer properties comparable to established chemotherapeutics .

Antibacterial Activity

The compound's antibacterial properties were evaluated against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 7.9 |

| Staphylococcus aureus | 5.0 |

These results indicate that the compound has significant antibacterial activity and could be a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study conducted by Alam et al. synthesized a series of oxadiazole derivatives and evaluated their anticancer properties. Among these, the compound showed superior activity against MCF-7 and HCT-116 cell lines compared to standard drugs such as Tamoxifen and Doxorubicin . The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

Research by Zabiulla et al. explored the SAR of various oxadiazole derivatives, revealing that specific substitutions on the oxadiazole ring significantly enhance antibacterial properties. The findings suggest that optimizing these structural features can lead to more effective therapeutic agents.

Q & A

Q. What are the key considerations for synthesizing 1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-propylurea?

The synthesis requires precise control of reaction conditions:

- Temperature : Optimal ranges between 60–80°C to avoid decomposition of the oxadiazole ring .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency .

- Analytical validation : Use HPLC or TLC to monitor intermediate purity (>95%) and confirm final product integrity .

A typical route involves coupling cyclohexyl-3-cyclopropyl-1,2,4-oxadiazole intermediates with propyl isocyanate under anhydrous conditions .

Q. How to resolve contradictory data in cytotoxicity assays?

Contradictions in IC values (e.g., 5 µM vs. 20 µM in similar cell lines) may stem from:

- Assay conditions : Serum-free media reduces false positives by minimizing protein binding .

- Metabolic interference : Cytochrome P450 isoforms (e.g., CYP3A4) in some cell lines accelerate compound degradation .

- Validation : Use orthogonal assays (e.g., apoptosis markers like caspase-3 activation) to confirm mechanistic consistency .

Q. What strategies validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound with its target protein .

- Cellular thermal shift assays (CETSA) : Monitor thermal stability shifts of putative targets (e.g., kinases) after compound treatment .

- CRISPR knockouts : Ablation of the target gene should abolish compound efficacy (e.g., >80% reduction in apoptosis induction) .

Q. How does the compound’s stereochemistry influence its pharmacodynamics?

- Cyclohexyl conformation : Chair conformers improve membrane permeability (P = 12 × 10 cm/s) vs. boat forms (P = 3 × 10 cm/s) .

- Chiral centers : Enantiomeric purity (e.g., >99% ee) is critical; racemic mixtures show 50% lower potency in receptor-binding assays .

Methodological Guidelines

- Synthetic troubleshooting : If yields drop below 40%, check for moisture in reaction vessels or replace the coupling reagent (e.g., switch from EDC to DCC) .

- Data interpretation : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate logP values (≈3.5) with cellular uptake efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.